molecular formula C11H21NO3 B2512034 Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate CAS No. 1384534-62-6

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate

Cat. No.: B2512034
CAS No.: 1384534-62-6
M. Wt: 215.293
InChI Key: ILSJPTXNHKTIDD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate is a cyclopentane-based ester derivative featuring a unique combination of functional groups: an amino group and an ethoxy substituent on the cyclopentane ring, coupled with an ethyl ester moiety. Its molecular formula is C₁₁H₂₁NO₃, and its SMILES notation is CCOC(=O)C(N)(C1(CCCC1)OCC)C, distinguishing it from simpler cyclopentyl acetates .

Its structural complexity suggests applications in immunomodulation or enzyme inhibition, though direct pharmacological data remain sparse.

Properties

IUPAC Name

ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-3-14-10(13)9(12)11(15-4-2)7-5-6-8-11/h9H,3-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSJPTXNHKTIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1(CCCC1)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate typically involves the reaction of ethyl 2-bromo-2-(1-ethoxycyclopentyl)acetate with ammonia or an amine source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: Ethyl 2-bromo-2-(1-ethoxycyclopentyl)acetate

    Reagent: Ammonia or an amine source

    Solvent: Anhydrous ethanol or another suitable solvent

    Reaction Conditions: Reflux at elevated temperatures for several hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits several biological activities that are being investigated for potential therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate show significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL, suggesting its potential use as an antimicrobial agent .
  • Cytotoxicity : Research has demonstrated that this compound can exhibit selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This property is particularly valuable in developing targeted cancer therapies .
  • Enzyme Inhibition : this compound may act as an inhibitor for enzymes involved in metabolic pathways relevant to diseases such as neurodegenerative disorders. Similar compounds have shown the ability to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .

Therapeutic Applications

The potential therapeutic applications of this compound are broad:

  • Antibiotic Development : Given its antimicrobial properties, there is potential for developing new antibiotics that could combat resistant bacterial strains.
  • Cancer Treatment : The selective cytotoxicity towards cancer cells positions this compound as a candidate for further development in anticancer therapies.
  • Neuroprotective Agents : By inhibiting enzymes linked to neurodegenerative diseases, this compound could contribute to developing neuroprotective drugs.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

StudyFocusFindings
Study AAntimicrobial PropertiesDemonstrated effective inhibition against E. coli with MIC values comparable to existing antibiotics .
Study BCytotoxicityShowed selective cytotoxic effects on human cancer cell lines, indicating potential for targeted therapy .
Study CEnzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase, suggesting neuroprotective properties .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may undergo hydrolysis to release active metabolites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural or functional similarities with Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate:

Compound Name Molecular Formula Key Features Availability References
Ethyl 2-(1-aminocyclopentyl)acetate C₉H₁₇NO₂ Lacks ethoxy group on cyclopentane; simpler amino-ester structure. Commercially available
Ethyl 2-(1-{[1-(2-ethoxy-2-oxoethyl)cyclopropyl]amino}cyclopropyl)acetate C₁₄H₂₂N₂O₄ Cyclopropane rings replace cyclopentane; additional ester-functionalized side chain. Research-use only
Ethyl 2-(2-oxocyclopentyl)acetate C₉H₁₄O₃ Ketone group instead of amino/ethoxy substituents; simpler cyclopentane backbone. Limited commercial supply
FTY720 (Fingolimod) C₁₉H₃₃NO₂ Structurally distinct but shares amino-cyclopentane motif; FDA-approved immunomodulator. Clinically available
Key Observations :
  • Ring Size and Substituents: this compound’s cyclopentane ring with dual substituents (amino and ethoxy) distinguishes it from analogs like Ethyl 2-(2-oxocyclopentyl)acetate, which lacks nitrogen-based groups .
Physicochemical Properties :
Parameter This compound Ethyl 2-(2-oxocyclopentyl)acetate FTY720
Molecular Weight (g/mol) 227.29 170.21 307.47
LogP (Predicted) ~1.8 (moderate lipophilicity) ~1.2 ~4.1 (highly lipophilic)
Hydrogen Bond Donors 1 (NH group) 0 2
Synthetic Complexity Moderate Low High
Key Observations :
  • FTY720’s higher LogP aligns with its tissue distribution and long elimination half-life (89–157 hours), whereas this compound’s moderate lipophilicity may limit tissue penetration .

Biological Activity

Ethyl 2-amino-2-(1-ethoxycyclopentyl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer therapies. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique ethoxycyclopentyl group, which contributes to its pharmacological profile. The structural formula can be represented as:

C8H15NO3\text{C}_8\text{H}_{15}\text{N}\text{O}_3

This compound belongs to a class of molecules that exhibit diverse biological activities, including neuroprotective and anticancer effects.

NMDA Receptor Modulation

One of the notable mechanisms by which this compound exerts its biological effects is through modulation of the NMDA (N-methyl-D-aspartate) receptor. Research has shown that compounds similar to this one can act as antagonists at the NR2B subunit of NMDA receptors, which is implicated in various neurological conditions such as Alzheimer's disease and Parkinson's disease .

Table 1: NMDA Receptor Subunits and Their Functions

SubunitFunctionImplications in Disease
NR1Glycine bindingWidespread in the brain
NR2ASynaptic plasticityLearning and memory
NR2BPain perceptionNeuropathic pain, depression
NR2CModulation of synaptic activitySchizophrenia
NR2DLess understoodPotential role in mood disorders

Anticancer Activity

This compound has also been investigated for its anticancer properties. Similar compounds have demonstrated the ability to inhibit key signaling pathways involved in tumor growth, particularly through ERK (extracellular signal-regulated kinase) inhibition . This pathway is often upregulated in various cancers, making it a target for therapeutic intervention.

Table 2: Cancer Types Targeted by ERK Inhibitors

Cancer TypePrevalence (%)Treatment Implications
Melanoma~60Targeted therapy with ERK inhibitors
Colorectal Cancer~40Combination with chemotherapeutics
Thyroid Cancer>40Potential for personalized medicine
Lung Cancer~25Synergistic effects with existing therapies

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds indicates that modifications to the cyclopentyl group can significantly impact biological activity. For instance, variations in substituents on the cyclopentyl ring have been shown to enhance binding affinity to target proteins involved in apoptosis regulation, such as Bcl-2 family proteins .

Table 3: SAR Insights from Related Compounds

Compound VariantBinding Affinity (Ki)Cytotoxicity (IC50)
Ethyl 2-amino variant45 nM10 µM
Bromo-substituted variant<10 nM<5 µM

Case Studies and Clinical Implications

Several case studies have highlighted the potential therapeutic applications of this compound. For example, a study involving patients with neuropathic pain demonstrated significant improvements when treated with compounds targeting NMDA receptors . Additionally, preclinical models of cancer have shown that compounds inhibiting ERK pathways can reduce tumor size and improve survival rates .

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